molecular formula C22H20F3NO B1521804 {[4-(Benzyloxy)phenyl]methyl}({[4-(trifluoromethyl)phenyl]methyl})amine CAS No. 1186195-40-3

{[4-(Benzyloxy)phenyl]methyl}({[4-(trifluoromethyl)phenyl]methyl})amine

Cat. No.: B1521804
CAS No.: 1186195-40-3
M. Wt: 371.4 g/mol
InChI Key: GFVLDEOONDCYSC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[4-(Benzyloxy)phenyl]methyl}({[4-(trifluoromethyl)phenyl]methyl})amine typically involves the following steps:

    Formation of the Benzyloxy Intermediate: The benzyloxy group is introduced to the phenyl ring through a nucleophilic substitution reaction. This can be achieved by reacting 4-hydroxybenzyl alcohol with benzyl chloride in the presence of a base such as sodium hydroxide.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced to the phenyl ring via a Friedel-Crafts alkylation reaction. This involves reacting 4-trifluoromethylbenzyl chloride with an appropriate catalyst such as aluminum chloride.

    Coupling of the Intermediates: The final step involves coupling the benzyloxy and trifluoromethyl intermediates using a suitable amine, such as methylamine, under controlled conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing production costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: {[4-(Benzyloxy)phenyl]methyl}({[4-(trifluoromethyl)phenyl]methyl})amine can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: This compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in an aqueous medium.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

{[4-(Benzyloxy)phenyl]methyl}({[4-(trifluoromethyl)phenyl]methyl})amine has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of {[4-(Benzyloxy)phenyl]methyl}({[4-(trifluoromethyl)phenyl]methyl})amine involves its interaction with specific molecular targets and pathways. The benzyloxy and trifluoromethyl groups contribute to its binding affinity and selectivity towards certain enzymes or receptors. This compound may modulate the activity of these targets, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-Methoxyphenethylamine: Similar in structure but lacks the trifluoromethyl group.

    2,6-Di-tert-butyl-4-(dimethylaminomethyl)phenol: Contains a dimethylaminomethyl group instead of the benzyloxy group.

Uniqueness

{[4-(Benzyloxy)phenyl]methyl}({[4-(trifluoromethyl)phenyl]methyl})amine is unique due to the presence of both benzyloxy and trifluoromethyl groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

N-[(4-phenylmethoxyphenyl)methyl]-1-[4-(trifluoromethyl)phenyl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20F3NO/c23-22(24,25)20-10-6-17(7-11-20)14-26-15-18-8-12-21(13-9-18)27-16-19-4-2-1-3-5-19/h1-13,26H,14-16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFVLDEOONDCYSC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)CNCC3=CC=C(C=C3)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
{[4-(Benzyloxy)phenyl]methyl}({[4-(trifluoromethyl)phenyl]methyl})amine
Reactant of Route 2
Reactant of Route 2
{[4-(Benzyloxy)phenyl]methyl}({[4-(trifluoromethyl)phenyl]methyl})amine
Reactant of Route 3
Reactant of Route 3
{[4-(Benzyloxy)phenyl]methyl}({[4-(trifluoromethyl)phenyl]methyl})amine
Reactant of Route 4
Reactant of Route 4
{[4-(Benzyloxy)phenyl]methyl}({[4-(trifluoromethyl)phenyl]methyl})amine
Reactant of Route 5
Reactant of Route 5
{[4-(Benzyloxy)phenyl]methyl}({[4-(trifluoromethyl)phenyl]methyl})amine
Reactant of Route 6
Reactant of Route 6
{[4-(Benzyloxy)phenyl]methyl}({[4-(trifluoromethyl)phenyl]methyl})amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.